6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide
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Overview
Description
6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide is a heterocyclic compound with a fused imidazo-pyridine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide typically involves a two-step one-pot method. Initially, commercially available 2-aminopyridine and its derivatives react with N,N-dimethylformamide dimethyl acetate to produce intermediates. These intermediates are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone in the same flask without isolation . Another method involves the reaction of this compound with sodium methoxide in methanol, followed by refluxing the mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium methoxide, methanol, and various electrophiles such as ethyl bromoacetate and bromoacetonitrile .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, condensation with electrophiles can yield various substituted imidazo-pyridine derivatives .
Scientific Research Applications
6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its biological activity.
Pharmaceutical Research: The compound serves as a scaffold for designing drugs targeting various diseases.
Chemical Biology: It is employed in studying biological pathways and molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its molecular targets and pathways are limited, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide can be compared with other imidazo-pyridine derivatives, such as:
- 6-Chloroimidazo[1,2-a]pyridine-3-carboximidamide
- 6-Bromoimidazo[1,2-a]pyridine-3-carboximidamide
- 6-Methylimidazo[1,2-a]pyridine-3-carboximidamide
These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for specific molecular interactions .
Properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine-3-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-5-1-2-7-12-3-6(8(10)11)13(7)4-5/h1-4H,(H3,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGIXVPDSDMNPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239141 |
Source
|
Record name | 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-94-0 |
Source
|
Record name | 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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